molecular formula C15H22ClN3OSi B11826696 Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-

Cat. No.: B11826696
M. Wt: 323.89 g/mol
InChI Key: TWHGEHXYFZAZNC-UHFFFAOYSA-N
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Description

The compound Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- (hereafter referred to as Compound A) is a trans-cyclohexanol derivative featuring a pyrimidine ring substituted with a chloro group at position 2 and a trimethylsilyl (TMS)-ethynyl group at position 3. The TMS-ethynyl group may enhance lipophilicity and metabolic stability, while the chloro substituent could influence binding affinity .

Properties

Molecular Formula

C15H22ClN3OSi

Molecular Weight

323.89 g/mol

IUPAC Name

4-[[2-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C15H22ClN3OSi/c1-21(2,3)9-8-11-10-17-15(16)19-14(11)18-12-4-6-13(20)7-5-12/h10,12-13,20H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

TWHGEHXYFZAZNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(N=C1NC2CCC(CC2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and trimethylsilyl ethynyl groups, and subsequent coupling with cyclohexanol. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations in Pyrimidine-Substituted Cyclohexanol Derivatives

The following table highlights key structural differences between Compound A and three related analogs:

Compound Name Substituents on Pyrimidine Ring Molecular Formula Key Functional Groups Biological Target/Activity
Compound A 2-chloro, 5-TMS-ethynyl C₁₉H₂₇ClN₄OSi Cl, TMS-ethynyl, trans-cyclohexanol Hypothesized kinase inhibitor
UNC2250 () 2-butylamino, 5-(4-morpholinylmethyl-pyridinyl) C₂₄H₃₆N₆O₂ Butylamino, morpholine-pyridinyl Protein methylase inhibitor (anti-cancer)
Cdk4/6 Inhibitor IV 219492 () 2-ethylamino, 5-(phenylmethyl-indolyl) C₂₈H₃₃N₇O Ethylamino, phenylmethyl-indole CDK4/6 kinase inhibitor
Compound from (CAS 956718-90-4) 2-amino, 5-(benzyl-dimethylaminopyrazolyl) C₂₂H₂₈N₆O Benzyl-dimethylaminopyrazole Unspecified kinase inhibitor

Key Observations :

  • Substituent Diversity: While all compounds share a pyrimidine-cyclohexanol core, substituent variations dictate their biological targets. For example, UNC2250’s morpholine-pyridinyl group enhances solubility and target specificity for methylases, whereas Compound A’s TMS-ethynyl group may improve membrane permeability .
  • Chloro vs.

Physicochemical Properties and Stability

Cyclohexanol derivatives exhibit distinct physicochemical profiles based on substituents:

Property Cyclohexanol (Baseline, ) Compound A (Predicted) UNC2250 ()
Molecular Weight 100.16 g/mol 410.08 g/mol 452.60 g/mol
Solubility (Water) 3.6 g/L (25°C) Low (due to TMS-ethynyl) Moderate (polar morpholine)
LogP (Lipophilicity) 1.23 ~4.5 (estimated) ~3.8 (calculated)
Stability Sensitive to oxidation Likely stable (TMS protection) Degrades under acidic conditions

Analysis :

  • Stability : The TMS group may protect against metabolic degradation, whereas UNC2250’s morpholine moiety could confer pH-dependent instability .

Biological Activity

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- (CAS Number: 1621619-11-1) is a complex organic compound that is gaining attention in medicinal chemistry due to its unique structural features. This article provides an in-depth examination of its biological activity, including potential pharmacological applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3OSiC_{15}H_{22}ClN_{3}OSi, with a molecular weight of 323.89 g/mol. Its structure includes a cyclohexanol backbone integrated with a pyrimidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₂ClN₃OSi
Molecular Weight323.89 g/mol
CAS Number1621619-11-1

Biological Activity

Research indicates that cyclohexanol derivatives can exhibit various biological activities, including:

  • Antimicrobial Properties : Studies suggest that compounds with halogen and silyl groups can interact with microbial enzymes, potentially inhibiting growth.
  • Antifungal Activity : The compound may show effectiveness against specific fungal strains, making it a candidate for antifungal drug development.
  • Anticancer Potential : Preliminary investigations indicate that the unique interactions of this compound with cellular receptors may contribute to anticancer effects.

The biological activity of cyclohexanol derivatives is often attributed to their ability to interact with biological targets such as:

  • Enzymes : Inhibition or modification of enzyme activity can lead to reduced microbial growth or altered cancer cell proliferation.
  • Receptors : Binding to specific receptors may trigger cellular responses that inhibit tumor growth or elicit immune responses.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various cyclohexanol derivatives, including the compound . Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for use in antibacterial formulations.
  • Antifungal Evaluation : In vitro tests demonstrated that the compound exhibited notable antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.
  • Cancer Cell Line Testing : Research involving human cancer cell lines revealed that the compound could induce apoptosis in breast cancer cells, highlighting its potential role in cancer therapy.

Synthesis Methods

The synthesis of cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- can involve several steps:

  • Formation of Pyrimidine Derivative : Starting from a pyrimidine precursor, chlorination and silylation reactions are performed.
  • Cyclohexanol Backbone Integration : The pyrimidine derivative is then coupled with cyclohexanol through nucleophilic substitution reactions.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized by NMR and mass spectrometry.

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